molecular formula C23H22F3N3O B2391927 (4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone CAS No. 1351648-16-2

(4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone

Cat. No.: B2391927
CAS No.: 1351648-16-2
M. Wt: 413.444
InChI Key: VPPQVODYOVYLCT-UHFFFAOYSA-N
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Description

The compound (4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone is a structurally complex molecule featuring a piperidine core linked to a 2-phenylimidazole moiety via a methyl bridge, with a 4-(trifluoromethyl)phenyl methanone group. Its design incorporates pharmacophores known for modulating biological targets, including kinase inhibition and receptor antagonism. The trifluoromethyl group enhances metabolic stability and hydrophobic interactions, while the imidazole-piperidine scaffold facilitates binding to diverse enzymatic pockets. This article compares its structural, synthetic, and functional attributes with analogous compounds reported in recent literature.

Properties

IUPAC Name

[4-[(2-phenylimidazol-1-yl)methyl]piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22F3N3O/c24-23(25,26)20-8-6-19(7-9-20)22(30)28-13-10-17(11-14-28)16-29-15-12-27-21(29)18-4-2-1-3-5-18/h1-9,12,15,17H,10-11,13-14,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPPQVODYOVYLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C=CN=C2C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((2-phenyl-1H-imidazol-1-yl)methyl)piperidin-1-yl)(4-(trifluoromethyl)phenyl)methanone represents a complex organic structure with potential biological activities. Its unique combination of functional groups, including an imidazole ring and a piperidine moiety, positions it as a candidate for pharmacological research. This article delves into its synthesis, biological activities, structure-activity relationships (SARs), and potential therapeutic applications.

  • IUPAC Name: this compound
  • Molecular Formula: C24H28F3N3O
  • Molecular Weight: 423.5 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Key steps may include:

  • Formation of the imidazole ring through the reaction of an aromatic aldehyde with o-phenylenediamine.
  • Subsequent alkylation and acylation to introduce the piperidine and trifluoromethyl groups.

Antitumor Activity

Recent studies have indicated that compounds structurally similar to this compound exhibit significant antitumor activity. For instance, derivatives containing imidazole rings have shown cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells. The IC50 values for these compounds ranged from 2.43 to 14.65 µM, indicating potent growth inhibition in vitro .

The biological activity of this compound may be attributed to its interaction with specific molecular targets within biological systems:

  • Receptor Modulation: Preliminary studies suggest that it may modulate neurotransmitter systems, particularly through antagonism at histamine receptors .
  • Microtubule Destabilization: Some analogs have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells .

Structure-Activity Relationships (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity:

Compound ModificationEffect on Activity
Addition of trifluoromethyl groupIncreases lipophilicity and receptor binding affinity
Alteration of the piperidine ringAffects the compound's ability to cross the blood-brain barrier

Case Studies

Several case studies highlight the potential of imidazole-containing compounds in therapeutic applications:

  • Cytotoxicity Studies: A study demonstrated that imidazole derivatives could induce apoptosis in breast cancer cell lines through caspase activation .
  • Neuropharmacology: Research indicates that similar compounds may have applications in treating neurological disorders by modulating neurotransmitter pathways .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Heterocyclic Variations

  • Compound 65: (1H-Benzo[d]imidazol-2-yl)(4-(2-(trifluoromethyl)phenyl)piperidin-1-yl)methanone () replaces the 2-phenylimidazole with a benzoimidazole ring. lower values for other analogs) .
  • Compound 72 : Imidazo[1,2-b]pyridazin-2-yl variant () substitutes the imidazole with a fused pyridazine ring, reducing melting point (133–135°C) but improving aqueous solubility due to increased polarity .
  • Phenanthroimidazole Derivatives : E.g., 1-(4-Methoxyphenyl)-2-[4-(trifluoromethyl)phenyl]-1H-phenanthro[9,10-d]imidazole () incorporates a bulky phenanthrene system, enhancing rigidity and crystallinity (R factor = 0.045 in X-ray studies) .

Substituent Effects

  • Trifluoromethyl Group : A common feature in the target compound and analogs (e.g., compounds 65, 72, 74, 75) . This group improves metabolic resistance and strengthens hydrophobic binding interactions.
  • Methyl/Methoxy Substituents : Compounds 74 and 75 () feature 6-methyl or 6-methoxy groups on the imidazopyridazine core, which modulate lipophilicity and electronic properties. For example, the methoxy group in compound 75 enhances hydrogen-bonding capacity compared to the methyl group in 74 .
  • Fluorophenyl Modifications: Analogs like 2-(4-fluorophenyl)-1-(4-methylphenyl)ethanone () prioritize fluorine’s electronegativity for tuning electronic effects without significantly altering steric bulk .

Coupling Reactions

  • HBTU-Mediated Amide Bond Formation : Used for synthesizing compound 65 (67% yield) and analogs (). This method is reliable for piperidine-heterocycle linkages but requires careful purification .
  • Nucleophilic Substitution: E.g., synthesis of 1-((4'-(4-fluorophenyl)piperazine-1-yl)methyl)-imidazole () via formaldehyde-mediated Mannich reaction.
  • Isothiocyanate Addition : Example 74 () employs 4-trifluoromethylphenyl isothiocyanate for benzimidazole functionalization, enabling rapid conversion (20 min reaction time) .

Q & A

Q. What are the key synthetic strategies for constructing the imidazole-piperidine scaffold in this compound?

Methodological Answer: The imidazole-piperidine core can be synthesized via:

  • Multi-step condensation reactions : Reacting substituted phenylglyoxals with ammonium acetate and aldehydes under reflux (e.g., ethanol, 80°C, 12 hours) to form the imidazole ring .
  • Mannich reactions : Introducing the piperidine moiety via a three-component reaction involving formaldehyde, piperidine derivatives, and imidazole intermediates. Optimize pH (4–6) and temperature (60–70°C) to enhance regioselectivity .
  • Coupling reactions : Use palladium catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura coupling to attach the trifluoromethylphenyl group .

Q. How can NMR spectroscopy validate the structural integrity of the final compound?

Methodological Answer:

  • ¹H/¹³C NMR : Confirm the presence of the imidazole proton (δ 7.8–8.2 ppm) and piperidine methylene protons (δ 3.5–4.0 ppm). The trifluoromethyl group shows a distinct triplet in ¹⁹F NMR (δ -60 to -65 ppm) .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in the piperidine-imidazole region to verify connectivity .

Q. What purification techniques are optimal for isolating this compound?

Methodological Answer:

  • Column chromatography : Use silica gel (230–400 mesh) with gradient elution (hexane:ethyl acetate 3:1 → 1:2) to separate polar byproducts .
  • Recrystallization : Dissolve crude product in hot ethanol, then cool to 4°C for 12 hours to obtain high-purity crystals (>98% by HPLC) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound for receptor binding?

Methodological Answer:

  • Pharmacophore modeling : Identify critical groups (e.g., trifluoromethylphenyl for lipophilicity, imidazole for H-bonding) using Schrödinger Suite or MOE .
  • Analog synthesis : Replace the piperidine methyl group with bulkier substituents (e.g., cyclohexyl) to assess steric effects on binding affinity. Test analogs via radioligand displacement assays (e.g., H1/H4 receptor subtypes) .
  • Free-energy perturbation (FEP) : Quantify ΔΔG values for substituent modifications to predict potency changes .

Q. What experimental and computational approaches resolve contradictions in reported synthetic yields?

Methodological Answer:

  • Reaction monitoring : Use in-situ FTIR to detect intermediates and optimize reaction times (e.g., stop at 85% conversion to prevent decomposition) .
  • DFT calculations : Identify energy barriers in rate-limiting steps (e.g., imidazole ring closure). Adjust solvent polarity (switch from ethanol to DMF) to lower activation energy .
  • Design of experiments (DoE) : Apply a factorial design to test variables (temperature, catalyst loading) and identify optimal conditions .

Q. How can metabolic stability be improved without compromising target affinity?

Methodological Answer:

  • Isotere replacement : Substitute the labile methylene group in piperidine with a cyclopropyl ring to reduce CYP450-mediated oxidation .
  • Prodrug design : Introduce a phosphate ester at the imidazole nitrogen to enhance solubility and slow hepatic clearance. Validate stability via simulated gastric fluid assays .

Q. What strategies mitigate challenges in isolating stereoisomers of this compound?

Methodological Answer:

  • Chiral chromatography : Use a Chiralpak IC-3 column with heptane:isopropanol (90:10) to resolve enantiomers. Confirm elution order via circular dichroism (CD) .
  • Kinetic resolution : Employ lipase-catalyzed acetylation (e.g., Candida antarctica) to selectively modify one enantiomer, enabling separation .

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